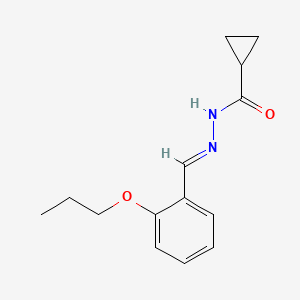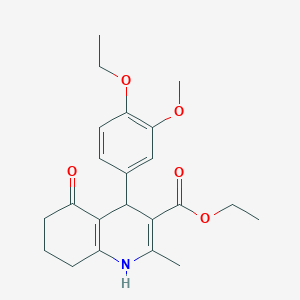
1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, also known as B-F THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and Alzheimer's disease. 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which chemotherapy drugs work. 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP is its potent antitumor activity against a range of cancer cell lines. This makes it a promising candidate for further development as a chemotherapy drug. However, there are also some limitations to its use in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of analogs of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP that can improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP and to identify potential drug targets for the treatment of cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP involves the condensation reaction of 3-bromo-4-methoxybenzaldehyde and 4-fluoroacetophenone in the presence of ammonium acetate and acetic acid. The reaction mixture is then subjected to reflux conditions, and the resulting product is purified using column chromatography. The yield of 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP is typically around 60-70%.
Applications De Recherche Scientifique
1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. 1-(3-bromo-4-methoxybenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine THP has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of the disease.
Propriétés
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFNO/c1-23-19-7-2-14(12-18(19)20)13-22-10-8-16(9-11-22)15-3-5-17(21)6-4-15/h2-8,12H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJANFMIYLXRNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5036574.png)
![3-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5036579.png)

![N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5036588.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5036601.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![methyl 2-({[4-(1-piperidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5036615.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5036628.png)
